molecular formula C16H21ClN2O3 B5817743 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide

1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide

Cat. No. B5817743
M. Wt: 324.80 g/mol
InChI Key: XONHMQUSXQWUNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide, commonly known as SD-701, is a small molecule drug that has been studied for its potential therapeutic effects in various neurological disorders. It is a potent inhibitor of the enzyme phosphodiesterase-4 (PDE4), which plays a crucial role in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels.

Mechanism of Action

SD-701 exerts its pharmacological effects by inhibiting the enzyme 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide, which is responsible for the hydrolysis of cAMP. By inhibiting 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide, SD-701 increases the intracellular levels of cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. This leads to the modulation of various cellular processes such as inflammation, apoptosis, and synaptic plasticity.
Biochemical and Physiological Effects:
SD-701 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also has neuroprotective effects by reducing oxidative stress and promoting the survival of neurons. In addition, SD-701 has been shown to modulate synaptic plasticity, which is important for learning and memory.

Advantages and Limitations for Lab Experiments

One of the advantages of SD-701 is its high selectivity for 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, such as good oral bioavailability and a long half-life. However, one of the limitations of SD-701 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

Future research on SD-701 could focus on its potential therapeutic effects in other neurological disorders such as epilepsy, stroke, and traumatic brain injury. It could also be studied in combination with other drugs to enhance its therapeutic effects. Furthermore, the development of more soluble analogs of SD-701 could improve its pharmacokinetic properties and increase its translational potential.

Synthesis Methods

The synthesis of SD-701 involves the reaction of 1-(4-chloro-3,5-dimethylphenoxy)acetyl chloride with piperidine-4-carboxamide in the presence of a base such as triethylamine. The reaction proceeds via an acylation reaction, where the acyl chloride group of the starting material is replaced by the piperidine-4-carboxamide group. The resulting product is then purified by column chromatography to obtain pure SD-701.

Scientific Research Applications

SD-701 has been studied for its potential therapeutic effects in various neurological disorders such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and neuropathic pain. It has been shown to have anti-inflammatory, neuroprotective, and immunomodulatory effects in preclinical studies.

properties

IUPAC Name

1-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O3/c1-10-7-13(8-11(2)15(10)17)22-9-14(20)19-5-3-12(4-6-19)16(18)21/h7-8,12H,3-6,9H2,1-2H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONHMQUSXQWUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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